3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine
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Overview
Description
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyridazinyl Group: The pyridazinyl group can be introduced via a nucleophilic substitution reaction, where a suitable pyridazine derivative reacts with the thiazole intermediate.
Attachment of the 2-Chlorobenzylthio Group: This step involves the reaction of the pyridazinyl-thiazole intermediate with 2-chlorobenzylthiol under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for electrophilic substitution, while nucleophiles like amines and thiols are used for nucleophilic substitution.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted aromatic derivatives.
Scientific Research Applications
3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(6-((2-Bromobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole
- 5-(6-((2-Methylbenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole
- 5-(6-((2-Nitrobenzyl)thio)pyridazin-3-yl)-2-(4-fluorophenyl)-4-methylthiazole
Uniqueness
The uniqueness of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]pyridazine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the 2-chlorobenzylthio group, in particular, may enhance its biological activity compared to similar compounds.
Properties
IUPAC Name |
5-[6-[(2-chlorophenyl)methylsulfanyl]pyridazin-3-yl]-2-(4-fluorophenyl)-4-methyl-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15ClFN3S2/c1-13-20(28-21(24-13)14-6-8-16(23)9-7-14)18-10-11-19(26-25-18)27-12-15-4-2-3-5-17(15)22/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAOYEOIVCKNEMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C3=NN=C(C=C3)SCC4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15ClFN3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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